

Application Notes and Protocols for 1-Piperidinocyclohexanecarbonitrile as an Analytical Reference Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Piperidinocyclohexanecarbonitrile

Cat. No.: B162700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC) is a crucial analytical reference standard primarily utilized in forensic and research laboratories. It is recognized as a direct precursor in the illicit synthesis of phencyclidine (PCP), a dissociative anesthetic with a high potential for abuse.^{[1][2][3]} Consequently, PCC is often detected as a contaminant in clandestinely produced PCP samples.^[1] Due to its role in the synthesis of a controlled substance, PCC is classified as a Schedule II compound in the United States.^{[1][4]} The accurate identification and quantification of PCC are essential for forensic investigations, toxicological studies, and in monitoring the illicit drug market. These application notes provide detailed protocols for the use of **1-piperidinocyclohexanecarbonitrile** as an analytical reference standard.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and use.

Property	Value	Reference
Chemical Name	1-(1-piperidinyl)-cyclohexanecarbonitrile	[1]
Synonyms	PCC, 1-Piperidine Cyclohexane Carbonitrile	[1]
CAS Number	3867-15-0	[1]
Molecular Formula	C ₁₂ H ₂₀ N ₂	[1]
Molecular Weight	192.3 g/mol	[1]
Appearance	Crystalline solid	[1]
Purity	≥95%	[1]
Solubility	DMF: 2 mg/mL, DMSO: 3 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL	[1]
Storage	-20°C	[1]
Stability	≥ 5 years	[1]

Applications

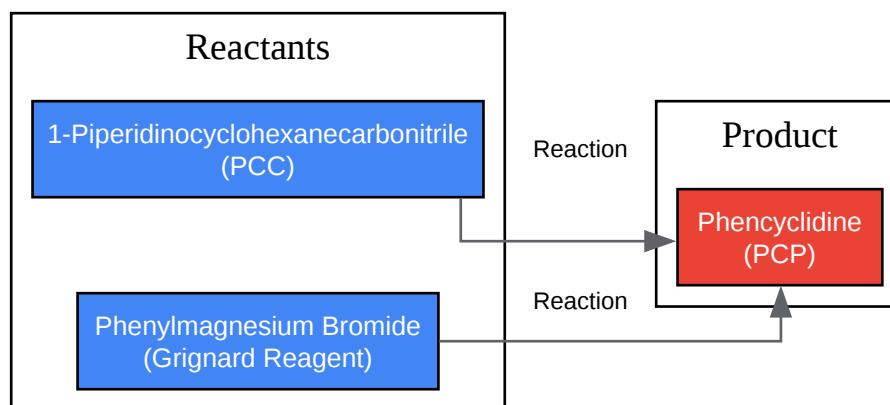
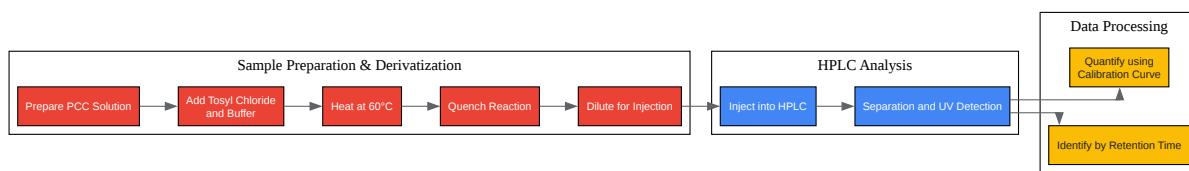
The primary application of **1-piperidinocyclohexanecarbonitrile** as an analytical reference standard is in the field of forensic chemistry and toxicology.

- **Forensic Analysis:** Used for the identification and quantification of PCC in seized illicit drug samples, which can provide insights into the synthetic route used to produce PCP.[\[3\]](#)
- **Toxicological Studies:** Employed in research to understand the toxicological profile of PCC, which has been reported to be more toxic than PCP itself.[\[3\]](#)
- **Method Development and Validation:** Utilized in the development and validation of analytical methods for the detection of PCP and its precursors in various matrices.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like PCC.



Protocol:

- Sample Preparation:
 - Accurately weigh and dissolve the **1-piperidinocyclohexanecarbonitrile** reference standard in methanol or chloroform to prepare a stock solution of 1 mg/mL.
 - Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
 - For seized samples, dissolve a known weight of the homogenized sample in chloroform. An acidic extraction (0.1 N HCl) can be used to separate PCC from basic compounds if necessary.
- GC-MS Instrumentation and Conditions:

Parameter	Value
Gas Chromatograph	Agilent 7890 GC or equivalent
Column	HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent
Injector Temperature	250°C
Injection Volume	1 μ L
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Oven Temperature Program	Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer	Agilent 5977 MS or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Scan Range	m/z 40-400 for qualitative analysis
Selected Ion Monitoring (SIM)	For quantification, monitor the following ions: m/z 192 (M+), 163, 149, 122, 96

Data Analysis:

- Qualitative Identification: Compare the retention time and mass spectrum of the analyte in the sample to that of the **1-piperidinocyclohexanecarbonitrile** reference standard.
- Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target ion (m/z 149, the base peak) against the concentration of the calibration standards. Determine the concentration of PCC in the sample from the calibration curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. GC/MS analysis of phencyclidine acid metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Piperidinocyclohexanecarbonitrile as an Analytical Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162700#use-of-1-piperidinocyclohexanecarbonitrile-as-an-analytical-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com